Several studies report on the antimicrobial activity of 3-(1H-Pyrazol-1-yl)butanoic acid derivatives. [, ] These compounds show promise as potential antimicrobial agents against various bacterial and fungal strains.
(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid displays potent and selective inhibition of αvβ6 integrin. [] This activity makes it a potential therapeutic candidate for diseases where αvβ6 integrin plays a role, like idiopathic pulmonary fibrosis.
3α-hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217), a derivative of 3-(1H-Pyrazol-1-yl)butanoic acid, acts as a positive allosteric modulator of GABAA receptors. [] This compound has shown promise in treating conditions such as postpartum depression, major depressive disorder, and essential tremor.
Compound 14l, a derivative of 3-(1H-Pyrazol-1-yl)propanenitrile, demonstrates potent and selective TYK2 inhibition. [] TYK2 is a potential therapeutic target for inflammatory bowel disease and other immune-mediated diseases.
Cobalt(II) complexes containing a 3-(1H-Pyrazol-1-yl)propanamine ligand have been investigated as catalysts for the polymerization of methyl methacrylate. [] These complexes exhibited activity in the presence of modified methylaluminoxane, leading to the formation of syndiotactic poly(methyl methacrylate).
Several 4-(1H-pyrazol-1-yl)pyrimidine derivatives, structurally related to 3-(1H-Pyrazol-1-yl)butanoic acid, have shown promising herbicidal activities against weeds like Pennisetum alopecuroides. [] These compounds could potentially be developed into new herbicides for agricultural use.
2-(3-Phenyl-1H-pyrazol-1-yl)nicotinamides, a class of compounds derived from the parent structure, have been identified as potent and selective calpain inhibitors. [] Their efficacy in preclinical models relevant to Alzheimer's disease suggests their potential as therapeutic agents for neurodegenerative disorders.
1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063) is a highly potent and selective PDE10A inhibitor derived from a pyrazole core. [] It exhibits promising efficacy in preclinical models of schizophrenia, suggesting potential therapeutic applications for this and other neuropsychiatric disorders.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7